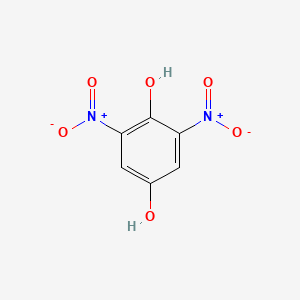![molecular formula C23H17NO3 B11940732 N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide CAS No. 882865-19-2](/img/structure/B11940732.png)
N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is a complex organic compound with the molecular formula C23H17NO3 and a molecular weight of 355.397 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a biphenyl moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide typically involves the reaction of 2-acetylbenzofuran with 4-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or benzofuran derivatives.
Aplicaciones Científicas De Investigación
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticonvulsant agent.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
- N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)acetamide
Uniqueness
N-(2-([1,1’-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide stands out due to its unique combination of a benzofuran ring and a biphenyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
882865-19-2 |
|---|---|
Fórmula molecular |
C23H17NO3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[2-(4-phenylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C23H17NO3/c1-15(25)24-21-19-9-5-6-10-20(19)27-23(21)22(26)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
Clave InChI |
YOVYRRBGNSALFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





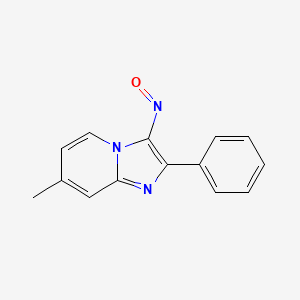
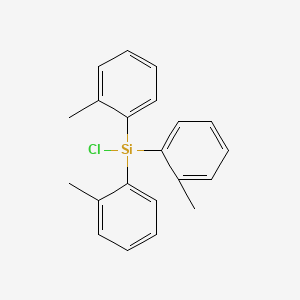
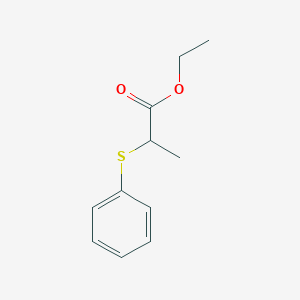
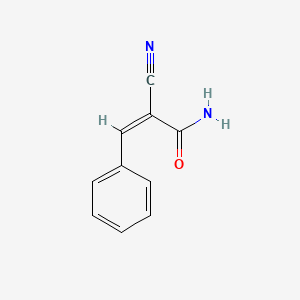

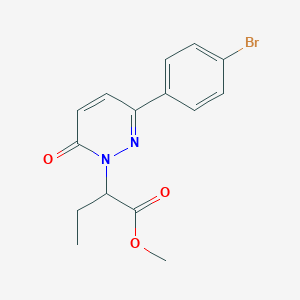

![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
